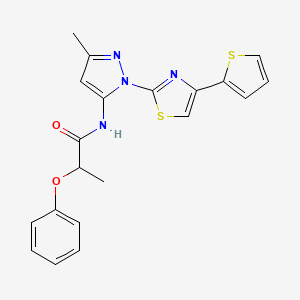
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide” is a complex organic compound that contains several functional groups and rings. It includes a pyrazole ring, a thiazole ring, and a thiophene ring, all of which are heterocyclic compounds . These types of compounds are known to have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or coupling reactions . For example, thiophene derivatives can be synthesized via diazo coupling of diazonium salts .Molecular Structure Analysis
The compound contains several heterocyclic rings, including a pyrazole ring, a thiazole ring, and a thiophene ring. These rings are likely to contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the pyrazole and thiazole rings might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the heterocyclic rings and the functional groups could influence its solubility, stability, and reactivity .Scientific Research Applications
Anti-Inflammatory Properties
Thiophene derivatives have been reported to possess anti-inflammatory properties . Therefore, our compound could potentially be used in the development of new anti-inflammatory drugs.
Anti-Psychotic Applications
Thiophene-based compounds have also been used in the development of anti-psychotic drugs . This suggests a potential application in the treatment of psychiatric disorders.
Anti-Arrhythmic Effects
Thiophene derivatives have shown anti-arrhythmic effects , indicating a potential use in the treatment of irregular heart rhythms.
Anti-Anxiety Medication
Compounds containing thiophene structures have been used in the development of anti-anxiety medication . This suggests a potential application in the treatment of anxiety disorders.
Anti-Fungal Applications
Both thiophene and thiazole derivatives have demonstrated anti-fungal properties . This suggests potential use in the development of new anti-fungal medications.
Antioxidant Properties
Thiophene derivatives have been reported to possess antioxidant properties . This suggests potential use in the development of drugs to combat oxidative stress.
Anti-Cancer Applications
Both thiophene and thiazole derivatives have shown anti-cancer properties . This suggests potential use in the development of new anti-cancer drugs.
Anti-Microbial Applications
Thiophene and thiazole derivatives have demonstrated anti-microbial properties . This suggests potential use in the development of new anti-microbial drugs.
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could be key interactions in the compound’s mode of action.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Thiazole derivatives have been reported to have a wide range of effects due to their diverse biological activities .
Action Environment
The solubility properties of thiazole could influence how it interacts with its environment .
properties
IUPAC Name |
N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c1-13-11-18(22-19(25)14(2)26-15-7-4-3-5-8-15)24(23-13)20-21-16(12-28-20)17-9-6-10-27-17/h3-12,14H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYXUSOWGYGRJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)OC2=CC=CC=C2)C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-phenoxypropanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


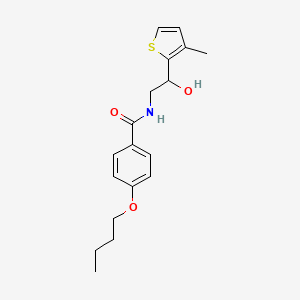
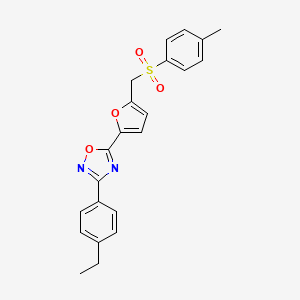


![Ethyl 2-cyano-2-methyl-2-[(trimethylsilyl)oxy]acetate](/img/structure/B2784784.png)
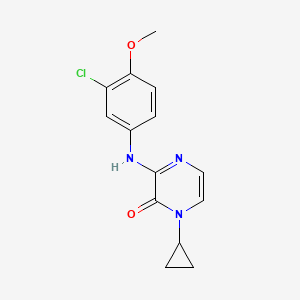
![(1R,5S)-8-((2-fluorophenyl)sulfonyl)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2784787.png)
![3-((1-(4'-Fluoro-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2784788.png)
![methyl 3-(4-(N-methyl-N-phenylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2784789.png)

![2-[(1S,2S)-2-Benzylcyclopropyl]ethanol](/img/structure/B2784791.png)
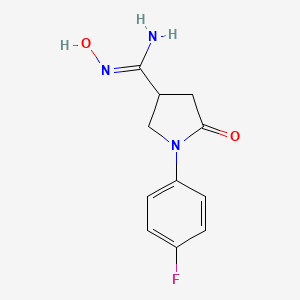
![(1R,5S)-N-cyclopentyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2784793.png)